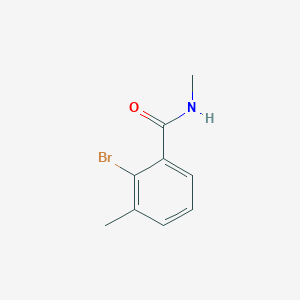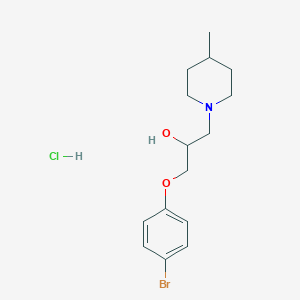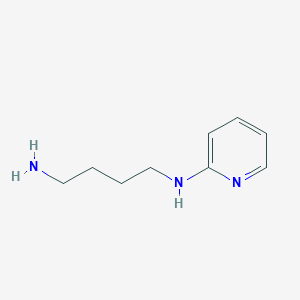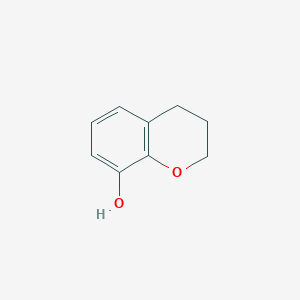
Chroman-8-ol
説明
Chroman-8-ol, also known as chromanone , is a heterobicyclic compound with a unique structure. It serves as a crucial building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds. Structurally, chromanone differs slightly from chromone due to the absence of a double bond between C-2 and C-3. Despite this minor difference, chromanone exhibits significant variations in biological activities .
Synthesis Analysis
Several synthetic methods exist for obtaining chroman-8-ol derivatives. One notable approach involves the enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes using an organocatalytic domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation .
Molecular Structure Analysis
Chroman-8-ol consists of a fusion of a benzene nucleus (ring A) with a dihydropyran ring (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from chromone. This structural feature contributes to its diverse biological activities .
Chemical Reactions Analysis
Chroman-8-ol derivatives exhibit a wide range of chemical reactions, including amidochromans, chromanyl esters, and chromanyl acrylates. These reactions are essential for modifying the compound and exploring its pharmacological potential .
科学的研究の応用
Stereoselective Synthesis of Chromane Derivatives
Chroman-8-ol is used in the stereoselective synthesis of chromane derivatives . A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .
Anti-Inflammatory Agents
Chroman-8-ol is used in the development of potent anti-inflammatory agents . A series of novel chroman derivatives including acyclic amidochromans, chromanyl esters and chromanyl acrylates have been designed, synthesized and fully characterized . These chroman analogues were screened for their anti-inflammatory activities through inhibition of the TNF-α-induced ICAM-1 expression on human endothelial cells .
Synthesis of Biologically Active Natural Products
The chroman framework, which includes Chroman-8-ol, represents a privileged heterocyclic core commonly found within a wide variety of biologically active natural products . This makes it a valuable compound in the synthesis of these products .
Synthesis of Medicinal Compounds
Chroman-8-ol is also used in the synthesis of synthetic compounds of medicinal interest . The chroman framework is a key component in many of these compounds, contributing to their medicinal properties .
Development of Novel Catalytic Methods
Chroman-8-ol is used in the development of novel catalytic methods . The modularly designed organocatalysts (MDOs), which are self-assembled in the reaction media from cinchona alkaloid derivatives and amino acids, use Chroman-8-ol in their reactions .
Synthesis of Complex Organic Molecules
Chroman-8-ol is used in the synthesis of complex organic molecules . The organocatalytic nitro-Michael reactions, which enable the synthesis of these molecules, use Chroman-8-ol as a key component .
作用機序
Target of Action
Chroman-8-ol, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It primarily targets estrogen receptors, particularly estrogen receptor β (ERβ), to which it binds more tightly than to estrogen receptor α (ERα) .
Mode of Action
S-equol acts as a phytoestrogen, exerting its effects by binding to nuclear estrogen receptors expressed in various brain regions . It enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .
Biochemical Pathways
The biosynthesis of chroman-8-ol involves two distinct pathways: the shikimate pathway and the MEP pathway . The shikimate pathway gives rise to the chromanol ring from homogentisate (HGA) . As an antioxidant, chroman-8-ol prevents lipid peroxidation in cellular membranes and quenches harmful reactive oxygen species (ROS) in plants and animals .
Result of Action
Chroman-8-ol has been found to have anti-inflammatory activities . For instance, it can inhibit the TNF-α-induced ICAM-1 expression on human endothelial cells . Moreover, it has been shown to have antioxidant properties, preventing lipid peroxidation and quenching harmful ROS .
Action Environment
The action of chroman-8-ol can be influenced by various environmental factors. For example, the presence of intestinal bacteria is necessary for its production . Additionally, its antioxidant activity can be affected by the presence of other reactive species in the environment .
特性
IUPAC Name |
3,4-dihydro-2H-chromen-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,10H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQMSSMXIUODQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-8-ol | |
CAS RN |
1915-20-4 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)

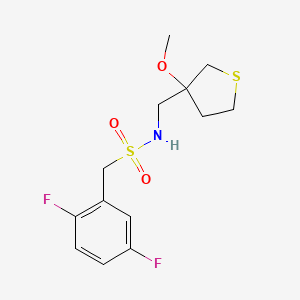

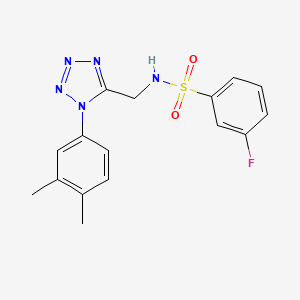
![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)
![8-ethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)
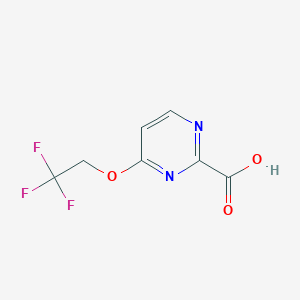
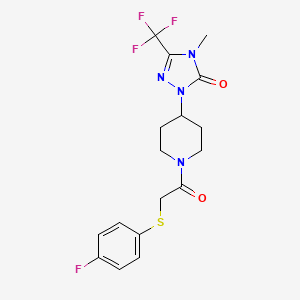
![Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2787964.png)

